5-Bromo-4-chloro-2-(trifluoromethoxy)aniline
Description
5-Bromo-4-chloro-2-(trifluoromethoxy)aniline is a halogenated aniline derivative with a trifluoromethoxy (-OCF₃) group at the 2-position, bromine at the 5-position, and chlorine at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
5-bromo-4-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-5(13)6(2-4(3)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYLBRLEVDOCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(trifluoromethoxy)aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 2-(trifluoromethoxy)aniline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized processes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the synthesis and reduce production costs. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The aniline group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines.
Reduction: Formation of aminobenzenes.
Scientific Research Applications
5-Bromo-4-chloro-2-(trifluoromethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-4-chloro-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs differ in halogen type, substituent positions, and functional groups (Table 1).
Table 1. Comparison of Structural Analogs
Key Observations:
Substituent Position : Positional isomers (e.g., bromine at 2- vs. 5-position) significantly alter electronic properties. For instance, 2-Bromo-4-(trifluoromethoxy)aniline has a dipole moment shifted toward the bromine, affecting solubility and reaction selectivity .
Halogen Effects : Chlorine (smaller, less polarizable) vs. bromine (larger, more polarizable) influences steric hindrance and nucleophilic substitution rates.
Physicochemical Properties
- Melting Points: Halogenated anilines generally exhibit higher melting points due to increased molecular weight and halogen-induced intermolecular forces. For example, 2-Bromo-4′-methylacetophenone (CAS 619-41-0) has a melting point of 45–49°C .
- Solubility : Trifluoromethoxy groups enhance lipophilicity compared to hydroxyl or methoxy analogs, improving solubility in organic solvents .
Biological Activity
5-Bromo-4-chloro-2-(trifluoromethoxy)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which enhances its lipophilicity, potentially improving bioavailability and interaction with biological membranes. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Mycobacterium tuberculosis | 0.8–1.6 µM |
The compound's mechanism of action against bacteria may involve disruption of cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer types.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12 | |
| MCF-7 (breast cancer) | 15 | |
| A549 (lung cancer) | 10 |
The anticancer mechanism is thought to involve the inhibition of specific kinases and the induction of apoptosis in cancer cells.
The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group may facilitate binding to lipid membranes, enhancing the compound's overall efficacy.
Enzyme Inhibition
In studies focused on enzyme inhibition, the compound has been shown to interact with various targets, leading to the modulation of signaling pathways critical for cell survival and proliferation. Notably, it has been explored as an inhibitor of IκB kinase β, which plays a role in inflammatory responses and cancer progression .
Case Studies
- Antimicrobial Screening : A high-throughput screening study identified the compound as a lead candidate against Mycobacterium tuberculosis, demonstrating significant potency compared to other analogs .
- Cancer Therapeutics : In preclinical trials, the compound exhibited synergistic effects when combined with established chemotherapeutics, enhancing overall therapeutic efficacy against resistant cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
